Anticonvulsant Efficacy in the Strychnine-Induced Seizure Model: Direct Comparison with Carbamazepine, Convulex, and Close Regioisomers
In the strychnine-induced seizure model in mice, compound 5 (the 4-methoxyphenyl derivative) at 1.0 mg/kg p.o. significantly prolonged latency to tremor and seizure onset to 16.5 ± 1.8 min compared with 9.8 min in the untreated control group (100% mortality), and reduced seizure duration to 0.54 ± 0.7 min vs. 0.52 min for control, achieving a 60% survival rate [1]. The reference drug carbamazepine at 5–10 mg/kg increased survival by 40–50% and prolonged latency by 29–49%, while convulex at 75–100 mg/kg prolonged latency by 46–57% and reduced seizure duration by 53% [1]. Among close structural analogs tested at the identical 1.0 mg/kg dose, the 4-methoxyphenyl derivative (compound 5) exhibited a latency of 16.5 ± 1.8 min, exceeding the 4-hydroxyphenyl analog (compound 4: 14.2 ± 1.8 min), the 2-methoxyphenyl regioisomer (compound 6: 15.7 ± 1.7 min), and the 4-nitrophenyl analog (compound 9: 13.5 ± 1.9 min) [1].
| Evidence Dimension | Latency to tremor and seizure onset in strychnine-induced seizure model |
|---|---|
| Target Compound Data | 16.5 ± 1.8 min (at 1.0 mg/kg p.o.) |
| Comparator Or Baseline | Compound 4 (4-OH): 14.2 ± 1.8 min; Compound 6 (2-OCH3): 15.7 ± 1.7 min; Compound 9 (4-NO2): 13.5 ± 1.9 min; Carbamazepine: 29–49% prolongation at 5–10 mg/kg; Convulex: 46–57% prolongation at 75–100 mg/kg; Control: 9.8 min |
| Quantified Difference | Compound 5 latency was 16% longer than compound 4, 5% longer than compound 6, and 22% longer than compound 9 at the same 1.0 mg/kg dose |
| Conditions | White male mice; strychnine 1.5 mg/kg s.c.; test compounds administered p.o. 60 min prior; n ≥ 5 per group |
Why This Matters
This provides procurement-grade evidence that the 4-methoxyphenyl substitution confers a measurable advantage in seizure latency over the 4-hydroxy, 2-methoxy, and 4-nitro analogs at an identical dose, supporting selection of this specific derivative for anticonvulsant screening cascades.
- [1] Azamatov, A.A., et al. Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. Pharmaceuticals (Basel). 2025; 18(9):1350. DOI: 10.3390/ph18091350. View Source
